molecular formula C6H5ClFN B1461803 5-Chloro-2-fluoro-3-methylpyridine CAS No. 375368-84-6

5-Chloro-2-fluoro-3-methylpyridine

Cat. No.: B1461803
CAS No.: 375368-84-6
M. Wt: 145.56 g/mol
InChI Key: JUDDLKSLYAIQDR-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-methylpyridine: is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoro-3-methylpyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in the regulation of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The interaction between this compound and p38α MAPK involves binding to the ATP-binding site of the enzyme, thereby inhibiting its activity and reducing the production of inflammatory cytokines.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of p38α MAPK can lead to reduced inflammation and altered gene expression profiles in cells involved in immune responses . Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the ATP-binding site of p38α MAPK, this compound inhibits the enzyme’s activity, leading to a decrease in the phosphorylation of downstream targets involved in inflammatory responses . This inhibition can result in reduced production of pro-inflammatory cytokines and altered cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of p38α MAPK and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit p38α MAPK without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. It is important to determine the threshold dose that provides therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the cytoplasm or nucleus can determine its interactions with specific enzymes and transcription factors, thereby modulating cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-methylpyridine typically involves the halogenation and fluorination of pyridine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced fluorination techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Hydrogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-fluoro-3-methylpyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique electronic properties make it valuable in the development of novel materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated pyridines are known to enhance the metabolic stability and bioavailability of pharmaceutical agents .

Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides. Its incorporation into active ingredients can improve the efficacy and environmental profile of these products .

Comparison with Similar Compounds

  • 2-Chloro-5-fluoro-3-methylpyridine
  • 3-Chloro-2-fluoro-5-methylpyridine
  • 5-Chloro-2,3-difluoropyridine

Comparison: 5-Chloro-2-fluoro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions and biological interactions .

Properties

IUPAC Name

5-chloro-2-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDDLKSLYAIQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654058
Record name 5-Chloro-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-84-6
Record name 5-Chloro-2-fluoro-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375368-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-fluoro-3-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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